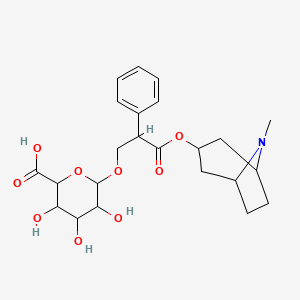
Atropine glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atropine glucuronide is a metabolite of atropine, a tropane alkaloid and anticholinergic medication. Atropine is commonly used to treat certain types of nerve agent and pesticide poisonings, as well as some types of slow heart rate, and to decrease saliva production during surgery . This compound is formed through the process of glucuronidation, which enhances the solubility and excretion of atropine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of atropine involves several steps, including the hydroxymethylation and separation of byproducts with high structural similarity to atropine. This process can be carried out using continuous-flow synthesis, which combines individual synthesis and purification steps into one integrated system . The reaction conditions typically involve careful pH control and the use of functionalized resins for purification.
Industrial Production Methods
Industrial production of atropine glucuronide involves the enzymatic glucuronidation of atropine. This process uses uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by UDP-glucuronosyltransferase enzymes . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Atropine glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group of atropine can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to atropine.
Substitution: Substitution reactions can occur at the ester linkage of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include noratropine, atropin-n-oxide, tropine, and tropic acid .
Aplicaciones Científicas De Investigación
Atropine glucuronide has several scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation processes and the metabolism of tropane alkaloids.
Biology: It is used in studies of enzyme kinetics and the role of UDP-glucuronosyltransferase enzymes in drug metabolism.
Medicine: It is investigated for its potential therapeutic effects and its role in the detoxification of atropine.
Industry: It is used in the development of analytical methods for the detection and quantification of atropine and its metabolites
Mecanismo De Acción
Atropine glucuronide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition blocks the parasympathetic nervous system, leading to increased heart rate and reduced secretions . The molecular targets of this compound include muscarinic receptors in the heart, lungs, and gastrointestinal tract.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to atropine glucuronide include:
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol.
Propofol glucuronide: A metabolite of the anesthetic propofol.
Uniqueness
This compound is unique due to its specific role in the metabolism and detoxification of atropine. Unlike other glucuronides, it is formed from a tropane alkaloid and has distinct pharmacological properties.
Propiedades
Número CAS |
17301-09-6 |
|---|---|
Fórmula molecular |
C23H31NO9 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[3-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO9/c1-24-13-7-8-14(24)10-15(9-13)32-22(30)16(12-5-3-2-4-6-12)11-31-23-19(27)17(25)18(26)20(33-23)21(28)29/h2-6,13-20,23,25-27H,7-11H2,1H3,(H,28,29) |
Clave InChI |
WIFBYLWEGJIRPO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(COC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)
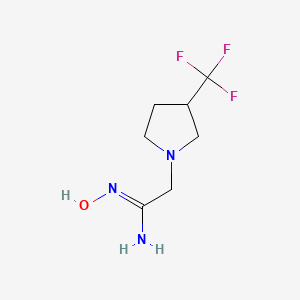
![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)

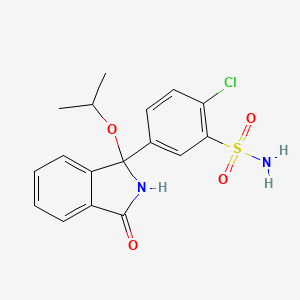
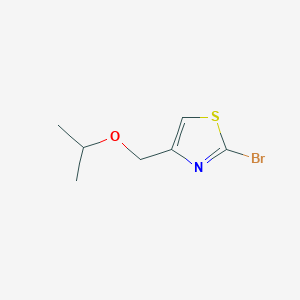

![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
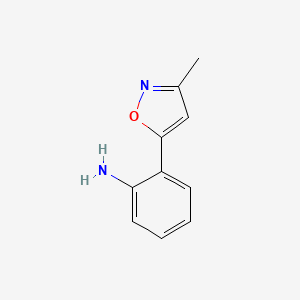
![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
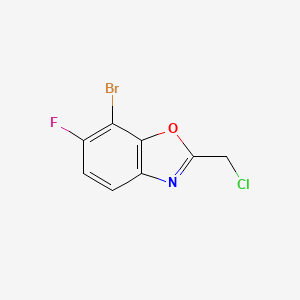
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)

